
10-O-trans-p-Methoxycinnamoylcatalpol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-O-trans-p-Methoxycinnamoylcatalpol is a phenylpropanoid compound derived from plants, specifically from the Verbenaceae family . It is known for its antioxidant properties, demonstrated by its ability to scavenge free radicals in assays . The compound has a molecular formula of C25H30O12 and a molecular weight of 522.50 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-O-trans-p-Methoxycinnamoylcatalpol typically involves the esterification of catalpol with trans-p-methoxycinnamic acid. The reaction is carried out under mild conditions using a suitable catalyst to facilitate the esterification process .
Industrial Production Methods: The process would involve optimizing reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 10-O-trans-p-Methoxycinnamoylcatalpol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy group on the cinnamoyl moiety can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .
科学研究应用
10-O-trans-p-Methoxycinnamoylcatalpol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenylpropanoid biosynthesis and metabolism.
Biology: The compound’s antioxidant properties make it a valuable tool in studying oxidative stress and related cellular processes.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Its antioxidant properties are of interest in the development of natural preservatives and additives
作用机制
The primary mechanism of action of 10-O-trans-p-Methoxycinnamoylcatalpol involves its antioxidant activity. The compound scavenges free radicals, thereby protecting cells from oxidative damage. This activity is mediated through its interaction with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage .
相似化合物的比较
Catalpol: A parent compound with similar glycosidic structure but lacking the cinnamoyl moiety.
p-Methoxycinnamic Acid: Shares the cinnamoyl structure but lacks the glycosidic linkage.
Verbascoside: Another phenylpropanoid glycoside with similar antioxidant properties
Uniqueness: 10-O-trans-p-Methoxycinnamoylcatalpol is unique due to its combined structure of catalpol and p-methoxycinnamic acid, which imparts both glycosidic and phenylpropanoid characteristics.
属性
分子式 |
C25H30O12 |
|---|---|
分子量 |
522.5 g/mol |
IUPAC 名称 |
[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(27)34-11-25-17-14(18(28)22(25)37-25)8-9-33-23(17)36-24-21(31)20(30)19(29)15(10-26)35-24/h2-9,14-15,17-24,26,28-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m1/s1 |
InChI 键 |
JRFQPVXQDUFGRY-BSOHKWAOSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



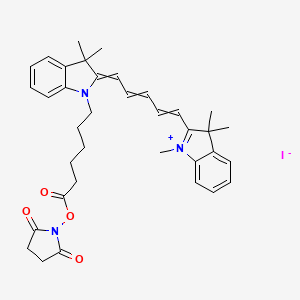
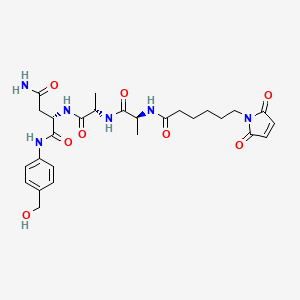

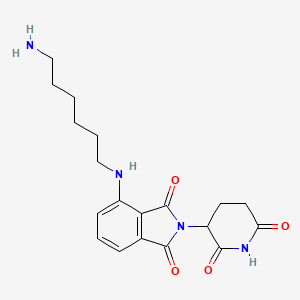
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)

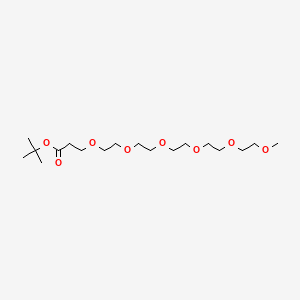

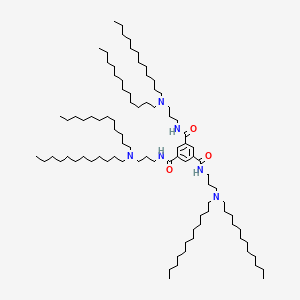



![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)
